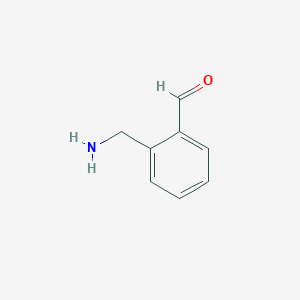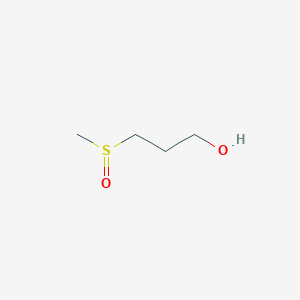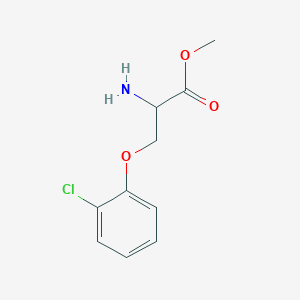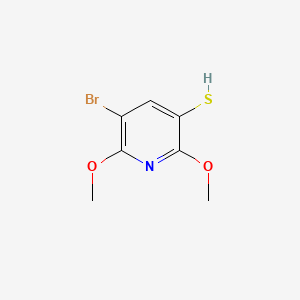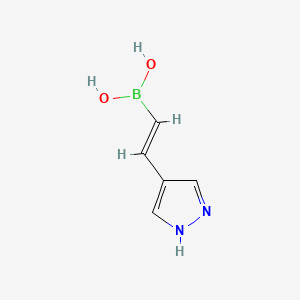
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid is an organoboron compound that features a pyrazole ring attached to a vinyl group, which is further bonded to a boronic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-Pyrazol-4-yl)vinyl)boronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the use of hexamethyldisilazane lithium as a precatalyst, which enables a lithium-promoted hydroboration with pinacolborane as the hydride source . This method offers remarkable substrate tolerance and good yields. Another approach involves the use of tropylium salts to promote the hydroboration reaction of alkynes, providing a broad range of vinylboronates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of hydroboration and the use of efficient catalysts such as iron complexes bearing pyrrolide-based PNP pincer ligands can be applied to scale up the production .
化学反应分析
Types of Reactions
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The vinyl group can be reduced to form alkylboronic acids.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane for hydroboration, palladium catalysts for Suzuki-Miyaura coupling, and various oxidizing agents for oxidation reactions . The conditions typically involve mild temperatures and the presence of suitable solvents such as ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions include vinylboronates, alkylboronic acids, and various cross-coupled products depending on the specific reaction conditions and reagents used .
科学研究应用
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of (2-(1H-Pyrazol-4-yl)vinyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium center, which then undergoes reductive elimination to form the desired product .
相似化合物的比较
Similar Compounds
4-Pyrazoleboronic acid pinacol ester: Similar in structure but with a different substituent on the boronic acid group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl group, making it more suitable for specific synthetic applications.
4,4,5,5-Tetramethyl-2-(1H-pyrazol-4-yl)-1,3,2-dioxaborolane: Another boronic ester with a different boron-containing moiety.
Uniqueness
(2-(1H-Pyrazol-4-yl)vinyl)boronic acid is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis compared to other pyrazole-based boronic acids .
属性
分子式 |
C5H7BN2O2 |
|---|---|
分子量 |
137.93 g/mol |
IUPAC 名称 |
[(E)-2-(1H-pyrazol-4-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C5H7BN2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4,9-10H,(H,7,8)/b2-1+ |
InChI 键 |
WTKLWPWRJPFQPF-OWOJBTEDSA-N |
手性 SMILES |
B(/C=C/C1=CNN=C1)(O)O |
规范 SMILES |
B(C=CC1=CNN=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


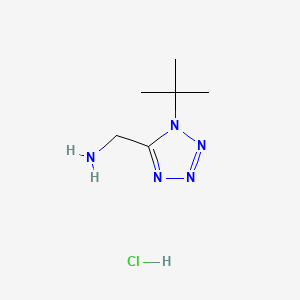
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13472337.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13472341.png)
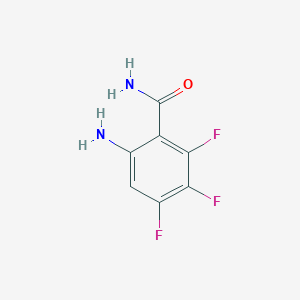
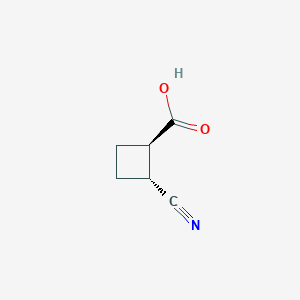
![3-[6-(Dimethylamino)pyridin-3-yl]prop-2-enal](/img/structure/B13472360.png)
![1-[(tert-butoxy)carbonyl]-7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13472366.png)


